3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide
Overview
Description
3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide is a chemical compound characterized by its bromine, tert-butyl, and methoxy functional groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide typically involves the bromination of N-(tert-butyl)-4-methoxybenzenesulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and safety. The use of automated systems for the addition of reagents and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions may involve the removal of the bromine atom, resulting in the formation of a different functional group.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents such as zinc (Zn) or iron (Fe) in the presence of hydrochloric acid (HCl) are employed.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonic acid.
Reduction: Formation of 3-bromo-N-(tert-butyl)-4-methoxyaniline.
Substitution: Formation of compounds like 3-hydroxy-N-(tert-butyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in binding to enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide
3-Bromo-N-(tert-butyl)-4-methoxyaniline
3-Bromo-N-(tert-butyl)-4-hydroxybenzenesulfonamide
Uniqueness: 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs. The presence of the methoxy group, in particular, enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKXEBKJHJFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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